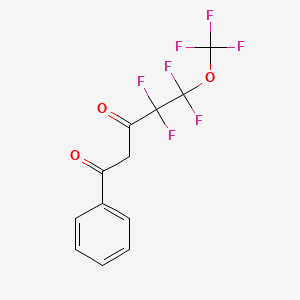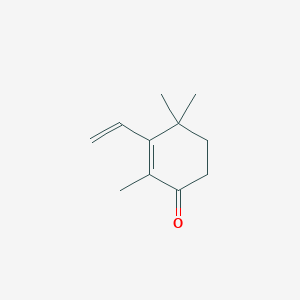
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- is an organic compound with the molecular formula C13H18O. It is a derivative of cyclohexenone, characterized by the presence of an ethenyl group and three methyl groups attached to the cyclohexenone ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexenone derivatives. For instance, the reaction of 2,4,4-trimethyl-2-cyclohexen-1-one with ethenyl magnesium bromide under controlled conditions can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the catalytic hydrogenation of 2,4,4-trimethyl-2-cyclohexen-1-one in the presence of a suitable catalyst, such as palladium on carbon. This process is conducted under high pressure and temperature to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The ethenyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its ethenyl group allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of electron-donating methyl groups, which stabilize the intermediate species formed during reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Similar in structure but with a different substituent at the 3-position.
Cyclohexenone: The parent compound without the ethenyl and methyl groups.
3-Ethoxy-2-cyclohexen-1-one: A derivative with an ethoxy group instead of an ethenyl group.
Uniqueness
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the ethenyl group enhances its ability to undergo conjugate addition reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
85679-49-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-ethenyl-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-5-9-8(2)10(12)6-7-11(9,3)4/h5H,1,6-7H2,2-4H3 |
Clave InChI |
FFZLOJDYTNKOCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


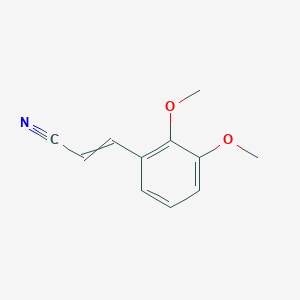
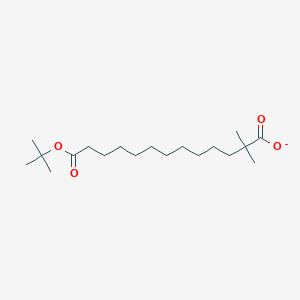

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
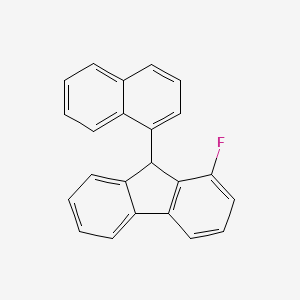
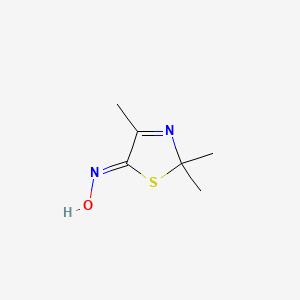
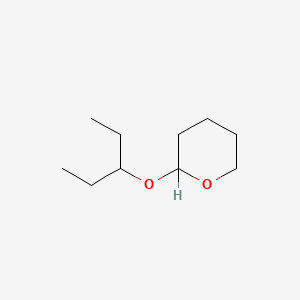
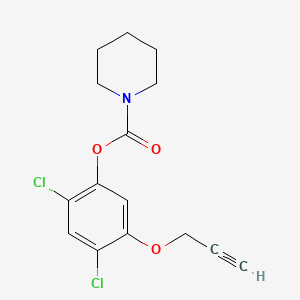


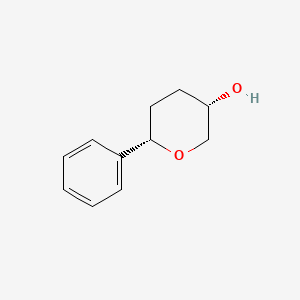
phosphane](/img/structure/B14416070.png)
